molecular formula C16H11FN4O2 B2934311 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902962-70-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

Cat. No.: B2934311
CAS No.: 902962-70-3
M. Wt: 310.288
InChI Key: RLECEBCWJKCHBM-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system composed of a pyrimidine ring fused with a pyridine ring. The molecule also features a fluorophenyl group and a nitrile group .

Scientific Research Applications

Synthesis and Antioxidant Activity

A significant application involves the synthesis of new heterocycles incorporating pyridopyrimidinone moieties, which have been evaluated for their antioxidant activities. For instance, derivatives synthesized using similar pyridopyrimidinone compounds were tested and showed antioxidant activity comparable to ascorbic acid, underscoring their potential in developing antioxidant agents (El‐Mekabaty, 2015).

Photokinetics and DNA Damage Repair

Research has also delved into the solvent impact on the photokinetics of pyrimidinones, which are integral to DNA damage and repair mechanisms. Studies in this domain provide insights into the secondary photochemistry of DNA lesions, highlighting the role of solvents in the kinetics of these processes and the potential therapeutic applications in mitigating DNA damage (Ryseck et al., 2013).

Antitumor Activities

Another critical application is in the realm of antitumor activities. Compounds synthesized from pyridopyrimidinone derivatives have shown selective antitumor activities, indicating their utility in cancer therapy. The structure-activity relationship studies of these compounds provide a foundation for designing more effective antitumor agents (Jing, 2011).

Anti-Inflammatory and Analgesic Agents

Additionally, pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies reveal the importance of the substituents in modulating the biological activities of these compounds, suggesting their potential in developing new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).

Corrosion Inhibition

Research into heterocyclic derivatives also extends to their application in corrosion inhibition, where compounds have been synthesized and tested for their efficacy in protecting C-steel surfaces in acidic environments. This application demonstrates the chemical's potential in industrial applications, particularly in materials science and engineering (Abdel Hameed et al., 2020).

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as pyrazolines and indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins within the cell.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-12-5-3-11(4-6-12)10-21-15(22)13-2-1-8-19-14(13)20(9-7-18)16(21)23/h1-6,8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLECEBCWJKCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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